6-Cyclohexyl 2-methyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate
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Overview
Description
6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a chlorophenyl group, and a triazolopyrimidine core
Preparation Methods
The synthesis of 6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE typically involves multiple steps, including the formation of the triazolopyrimidine core and the introduction of the cyclohexyl and chlorophenyl groups. Common synthetic routes may include:
Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the triazolopyrimidine core.
Introduction of Substituents: The cyclohexyl and chlorophenyl groups are introduced through various substitution reactions, which may involve the use of reagents like phenylhydrazine hydrochloride and cyclohexanone.
Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and cyclohexanone . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE can be compared with other similar compounds, such as:
Triazolopyrimidines: These compounds share the triazolopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclohexyl Derivatives: Compounds with a cyclohexyl group may exhibit similar structural features but differ in their overall reactivity and applications.
Chlorophenyl Derivatives: These compounds contain a chlorophenyl group and may have similar substitution patterns but differ in their core structures and functionalities.
The uniqueness of 6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23ClN4O4 |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
6-O-cyclohexyl 2-O-methyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate |
InChI |
InChI=1S/C21H23ClN4O4/c1-12-16(19(27)30-13-8-4-3-5-9-13)17(14-10-6-7-11-15(14)22)26-21(23-12)24-18(25-26)20(28)29-2/h6-7,10-11,13,17H,3-5,8-9H2,1-2H3,(H,23,24,25) |
InChI Key |
WENCNENAEZSJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C(=O)OC)N1)C3=CC=CC=C3Cl)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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